molecular formula C14H10N4O4S B10830035 HIV-1 inhibitor-6

HIV-1 inhibitor-6

Cat. No.: B10830035
M. Wt: 330.32 g/mol
InChI Key: CPKUAABJFWRBSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HIV-1 inhibitor-6 is a compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound targets the integrase enzyme, which is crucial for the integration of viral DNA into the host genome, a key step in the HIV replication cycle . By inhibiting this enzyme, this compound prevents the virus from establishing a permanent infection in the host cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 inhibitor-6 typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the use of methyl isonipecotate, which undergoes a series of reactions including esterification, reduction, and cyclization to form the desired compound . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: For industrial production, the synthesis of this compound is optimized to maximize yield and minimize costs. This involves scaling up the reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance the reaction rates and product purity . The final product is then purified using techniques such as crystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: HIV-1 inhibitor-6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and stability.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed: The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives are often tested for their efficacy in inhibiting HIV-1 replication and their pharmacokinetic properties .

Mechanism of Action

Comparison with Similar Compounds

HIV-1 inhibitor-6 is unique compared to other integrase inhibitors due to its specific chemical structure and binding affinity. Similar compounds include raltegravir, elvitegravir, dolutegravir, bictegravir, and cabotegravir . These compounds also target the integrase enzyme but differ in their pharmacokinetic properties, resistance profiles, and side effects. For instance, dolutegravir has a higher barrier to resistance compared to raltegravir, making it more effective in patients with drug-resistant HIV-1 strains . This compound stands out due to its novel chemical scaffold, which offers potential advantages in terms of efficacy and safety .

Properties

Molecular Formula

C14H10N4O4S

Molecular Weight

330.32 g/mol

IUPAC Name

1-methyl-N-(5-nitro-1,2-benzothiazol-3-yl)-4-oxopyridine-3-carboxamide

InChI

InChI=1S/C14H10N4O4S/c1-17-5-4-11(19)10(7-17)14(20)15-13-9-6-8(18(21)22)2-3-12(9)23-16-13/h2-7H,1H3,(H,15,16,20)

InChI Key

CPKUAABJFWRBSN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=O)C(=C1)C(=O)NC2=NSC3=C2C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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